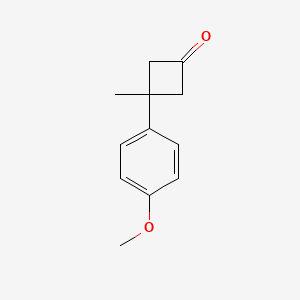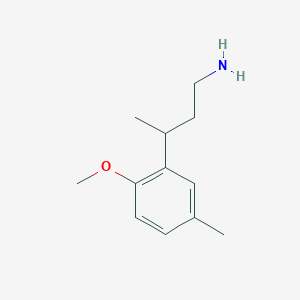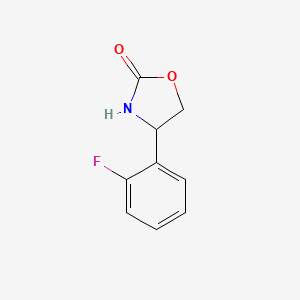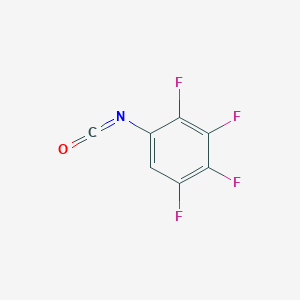
1,2,3,4-Tetrafluoro-5-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrafluoro-5-isocyanatobenzene is a chemical compound with the molecular formula C7HF4NO It is characterized by the presence of four fluorine atoms and an isocyanate group attached to a benzene ring
Méthodes De Préparation
One common synthetic route includes the reaction of 1,2,3,4-tetrafluorobenzene with phosgene (COCl2) in the presence of a base to form the isocyanate derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrafluoro-5-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the isocyanate group can be reduced to an amine under certain conditions.
Common reagents used in these reactions include bases, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Tetrafluoro-5-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine:
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,2,3,4-tetrafluoro-5-isocyanatobenzene exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrafluoro-5-isocyanatobenzene can be compared with other fluorinated isocyanates such as:
- 1,2,3,5-Tetrafluoro-4-isocyanatobenzene
- 1,3-Difluoro-5-isocyanatobenzene
- 1,2,4,5-Tetrafluoro-3-isocyanatobenzene
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their reactivity and applications. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties that can be advantageous in specific applications .
Propriétés
Formule moléculaire |
C7HF4NO |
|---|---|
Poids moléculaire |
191.08 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-5-isocyanatobenzene |
InChI |
InChI=1S/C7HF4NO/c8-3-1-4(12-2-13)6(10)7(11)5(3)9/h1H |
Clé InChI |
VQRYZUIAGXVJAU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)F)F)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


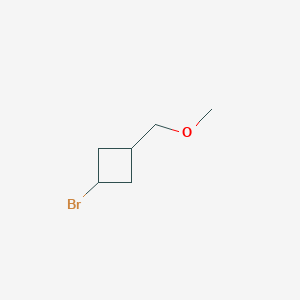
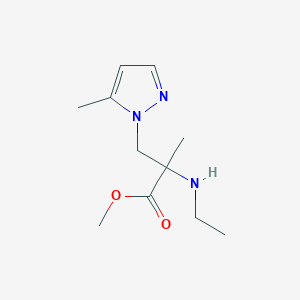
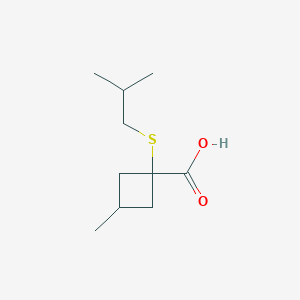
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
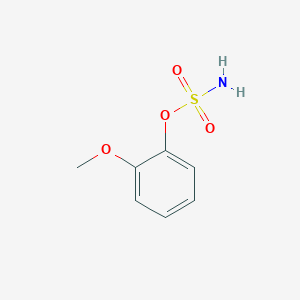
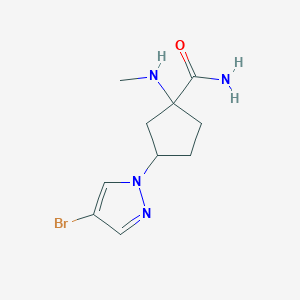

![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
